molecular formula C6H11ClF3NO B1419871 4-(Trifluoromethyl)piperidin-4-ol hydrochloride CAS No. 1193389-14-8

4-(Trifluoromethyl)piperidin-4-ol hydrochloride

Cat. No.: B1419871
CAS No.: 1193389-14-8
M. Wt: 205.6 g/mol
InChI Key: SEMYWYQWMQFKTG-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)piperidin-4-ol hydrochloride is a useful research compound. Its molecular formula is C6H11ClF3NO and its molecular weight is 205.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)piperidin-4-ol hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to act as a reactant in C,N-cross coupling reactions and in the synthesis of dopamine D3 receptor antagonists . The compound’s trifluoromethyl group can enhance its binding affinity to certain proteins, potentially leading to enzyme inhibition or activation. Additionally, the hydrochloride salt form of the compound increases its solubility in aqueous solutions, facilitating its use in various biochemical assays.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of piperidin-4-ol have been evaluated for their potential as CCR5 antagonists, which are important in the treatment of HIV . The compound’s interaction with cell surface receptors can alter downstream signaling pathways, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to enzyme inhibition or activation. For instance, the compound has been used in the synthesis of dopamine D3 receptor antagonists, indicating its role in modulating receptor activity . Additionally, the hydrochloride salt form can facilitate the compound’s interaction with charged residues on proteins, further influencing its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at room temperature under an inert atmosphere to maintain its stability . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular function, although the specific long-term effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or receptor modulation. At higher doses, toxic or adverse effects may be observed. For example, the compound’s interaction with cell surface receptors can lead to changes in cellular signaling pathways, which may result in toxic effects at high concentrations . It is important to determine the optimal dosage range to balance therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that may have different biochemical activities. For instance, the trifluoromethyl group can undergo oxidative metabolism, resulting in the formation of hydroxylated metabolites . These metabolites can further interact with enzymes and proteins, influencing metabolic flux and metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments . The hydrochloride salt form of the compound can enhance its solubility and transport within aqueous environments, promoting its distribution in tissues.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the trifluoromethyl group can influence the compound’s localization to hydrophobic regions within the cell, such as lipid membranes . This localization can impact the compound’s interactions with biomolecules and its overall biochemical activity.

Properties

IUPAC Name

4-(trifluoromethyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)1-3-10-4-2-5;/h10-11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMYWYQWMQFKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-14-8
Record name 4-(trifluoromethyl)piperidin-4-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.